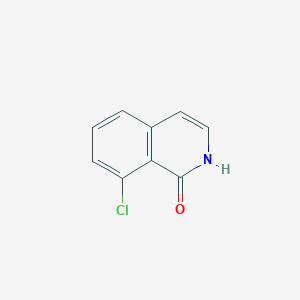

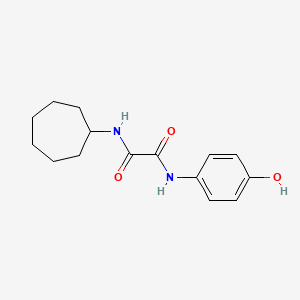

8-Chloroisoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

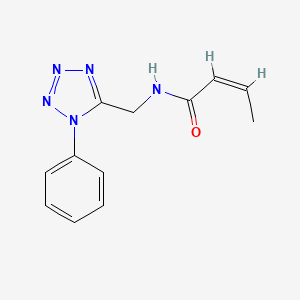

8-Chloroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 8-Chloroisoquinolin-1(2H)-one, they do provide insights into the chemistry of related compounds, particularly those derived from 8-hydroxyquinoline, which can be informative for understanding the properties and reactivity of 8-Chloroisoquinolin-1(2H)-one.

Synthesis Analysis

The synthesis of related compounds, such as 8-hydroxyquinoline derivatives, involves the attachment of various substituents to the quinoline ring. For instance, the synthesis of azacrown ethers substituted with 5-chloro-8-hydroxyquinoline is described, where the chloroquinoline moiety is attached through different positions on the macrocycle, leading to compounds with varying affinities for metal ions . This suggests that the synthesis of 8-Chloroisoquinolin-1(2H)-one could similarly involve strategic functionalization of the isoquinoline ring to achieve desired properties.

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . These studies reveal how different substituents and ligands can influence the geometry and coordination environment around the central metal ion in metal complexes. For 8-Chloroisoquinolin-1(2H)-one, such analyses would be crucial to understand its three-dimensional structure and potential binding sites.

Chemical Reactions Analysis

The reactivity of 8-hydroxyquinoline derivatives with metal ions is a key aspect of their chemistry. For example, azo 8-hydroxyquinoline benzoate selectively detects Hg^2+ and Cu^2+ ions through a distinct color change . Similarly, 8-Chloroisoquinolin-1(2H)-one could potentially act as a ligand for metal ions, forming stable complexes that could be exploited in analytical or pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives, such as solubility, luminescence, and magnetic properties, have been extensively studied . These properties are influenced by the nature of the substituents and the metal ions they complex with. For 8-Chloroisoquinolin-1(2H)-one, similar studies would be necessary to determine its solubility in various solvents, potential luminescent properties, and its behavior in the presence of different metal ions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Anticancer Compounds

- 8-Chloroisoquinolin-1(2H)-one is utilized in the synthesis of 1-chloroisoquinolines and 1-aminoisoquinolines with a heterocyclic substituent. These compounds are considered promising for anticancer applications due to their biological properties (Konovalenko et al., 2020).

Spectroscopic Analysis

- The compound is studied through FTIR and FT-Raman spectroscopy, contributing to the understanding of molecular vibrations and structure (Arivazhagan & Krishnakumar, 2005).

Study of Metal Ion Binding

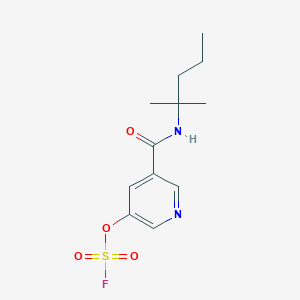

- Research on 8-Chloroisoquinolin-1(2H)-one derivatives like 8-hydroxyquinolines provides insights into how these compounds bind divalent metals like copper and zinc. This knowledge is crucial for applications in analytical and pharmaceutical fields (Summers et al., 2020).

Vibrational Investigation and Quantum Chemical Studies

- Detailed vibrational analysis of 1-Chloroisoquinoline, a related compound, aids in understanding molecular structure and reactivity. These studies are valuable in the field of material sciences (Vidhya et al., 2020).

Optical Properties in Complexes

- Research on chlorobismuthate(III) complexes incorporating 8-hydroxyquinolinium, a derivative, contributes to the knowledge of their structural and optical properties. This is relevant in materials science and photonic applications (Wang & Xu, 2008).

Chemical Reactivity and Synthesis of Ligands

- Studies on 1,3-Dichloroisoquinoline, a structurally similar compound, provide insights into the synthesis of new ligands and the differential reactivity of carbon-chlorine bonds, important for organic synthesis (Ford et al., 1997).

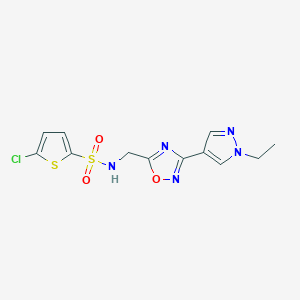

Chemosensor Development

- Derivatives of 8-Chloroisoquinolin-1(2H)-one are used in developing chemosensors for metal ions, demonstrating its utility in environmental monitoring and analytical chemistry (Prodi et al., 2001).

Structural and Spectroscopic Characterization

- The molecular and crystal structure of chloroquinoline complexes, related to 8-Chloroisoquinolin-1(2H)-one, are characterized, providing important data for the field of crystallography (Prout & Wheeler, 1967).

Development of Antimicrobial Agents

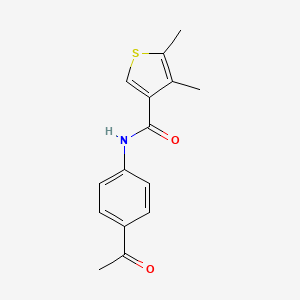

- Derivatives like 4-chloro-8-methoxyquinoline-2(1H)-one have been studied for their antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Murugavel et al., 2017).

Synthesis of Novel Catalysts

- 1-Chloro-5-nitroisoquinoline, derived from 1-chloroisoquinoline, is used in synthesizing novel acyl transfer catalysts, important for chemical synthesis (Chen Pei-ran, 2008).

Metal Ion Determination

- 8-Hydroxyquinoline, a related compound, is employed in the spectrophotometric determination of metal ions, showcasing its application in analytical chemistry (Blanco et al., 1989).

Synthesis and Biological Activity

- Studies on the synthesis and biological activity of 8-Hydroxyquinolines highlight their potential as antimicrobial, anticancer, and antifungal agents (Saadeh et al., 2020).

Eigenschaften

IUPAC Name |

8-chloro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQWEOFKPOMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroisoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)